Bcr-abl Inhibitor II Demonstrates Superior c-Abl Binding Affinity Compared to c-Src
Bcr-abl Inhibitor II exhibits a quantitative difference in its binding affinity for c-Abl versus c-Src. The Ki for c-Abl is 44 nM, while the Ki for c-Src is 354 nM . This demonstrates an 8-fold higher affinity for c-Abl compared to c-Src. This intrinisic selectivity is a key differentiator from other multi-targeted inhibitors like dasatinib, which potently inhibits both Src and Bcr-Abl with similar low nanomolar IC50 values .
| Evidence Dimension | In vitro kinase inhibition binding affinity (Ki) |
|---|---|
| Target Compound Data | c-Abl Ki = 44 nM; c-Src Ki = 354 nM |
| Comparator Or Baseline | Dasatinib: Bcr-Abl IC50 <1.0 nM; Src IC50 = 0.5 nM |
| Quantified Difference | Bcr-abl Inhibitor II shows an 8-fold selectivity for c-Abl over c-Src; Dasatinib shows comparable potency for both. |
| Conditions | Cell-free kinase inhibition assay |
Why This Matters
This distinct selectivity profile allows researchers to specifically target c-Abl with minimal off-target inhibition of Src family kinases, enabling more precise pathway dissection compared to pan-Src/Abl inhibitors like dasatinib.
